
3-(2-Fluoro-4-methoxyphenyl)propanoic acid
Overview
Description
3-(2-Fluoro-4-methoxyphenyl)propanoic acid (CAS: 852181-15-8) is a fluorinated aromatic propanoic acid derivative with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol. Its structure features a phenyl ring substituted with a 2-fluoro (electron-withdrawing) and 4-methoxy (electron-donating) group, attached to a propanoic acid backbone. This compound is cataloged as a building block in chemical synthesis (e.g., Enamine Ltd’s catalogue) but lacks detailed biological activity data in the provided evidence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid typically involves the alkylation of a suitable precursor. One common method is the TiCl4 mediated alkylation of the corresponding oxazolidinone derivative, followed by hydrolysis of the chiral auxiliary . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized catalysts and solvents to enhance efficiency and reduce costs. The process may also include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and aromatic ring enable oxidation under controlled conditions:
- Key Insight : The benzylic position adjacent to the aromatic ring is susceptible to oxidation, forming dicarboxylic acids. The methoxy group directs electrophilic attacks to specific ring positions .
Reduction Reactions
The carboxylic acid moiety can be reduced to primary alcohols or alkanes:
- Mechanistic Note : LiAlH₄ reduces the -COOH group to -CH₂OH, while catalytic hydrogenation removes the carboxyl group entirely .
Substitution Reactions
The fluorine atom undergoes nucleophilic aromatic substitution (NAS):
- Electronic Effects : The methoxy group activates the ring toward NAS at the ortho/para positions relative to itself .
Esterification and Hydrolysis
The carboxylic acid participates in reversible esterification:
Decarboxylation Reactions
Thermal or acidic decarboxylation eliminates CO₂:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Thermal Decarboxylation | CuO (200°C) | 2-Fluoro-4-methoxystyrene | 70–75% | |
Acid-Catalyzed | H₃PO₄ (reflux) | 2-Fluoro-4-methoxypropane | 60–65% |
- Mechanism : Radical intermediates form under thermal conditions, while acid catalysis promotes protonation of the carboxylate .
Experimental Validation
Scientific Research Applications
Research indicates that 3-(2-Fluoro-4-methoxyphenyl)propanoic acid exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Its mechanisms of action include:
- Inhibition of Cyclooxygenase Enzymes : This action reduces the production of pro-inflammatory mediators, which is crucial in managing inflammatory diseases.
- Interaction with TRPV1 Receptors : The compound modulates pain signaling pathways, providing potential therapeutic effects for chronic pain conditions.
Pharmacological Applications
The compound has been explored for various pharmacological applications:
- Drug Development : Its structural similarity to known anti-inflammatory agents positions it as a candidate for new drug formulations targeting inflammatory diseases.
- Therapeutics for Chronic Pain : Investigations into its efficacy in treating conditions such as arthritis and other inflammatory disorders are ongoing.
Research Case Studies
Numerous studies have documented the biological activities of this compound:
- Anti-inflammatory Effects : A study demonstrated that administration of this compound significantly reduced edema in animal models, indicating its potential as an anti-inflammatory agent.
- Analgesic Properties : Research has shown that the compound effectively modulates pain responses in experimental settings, suggesting its utility in pain management therapies.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The 2-fluoro-4-methoxy substitution distinguishes the target compound from analogs. Key comparisons include:
Hydroxy vs. Fluoro Substitution
- Acts as a colonic metabolite, undergoing further conjugation (e.g., glucuronidation) or dehydroxylation . Metabolic Stability: The target’s fluorine likely enhances resistance to oxidative metabolism compared to hydroxylated analogs .
Methoxy Substitution Patterns
- 3-(2-Methoxyphenyl)propanoic acid (2-OMe; MW 180.20): Lacks fluorine, reducing electronegativity at position 2. Lower molecular weight and altered lipophilicity may affect bioavailability .
Fluorinated Analogs
- 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (CAS 1513229-84-9): Features a 4-methyl instead of 4-methoxy group, increasing hydrophobicity. The 2-methyl on the propanoic acid chain introduces steric effects absent in the target compound .
Functional Group Modifications
Thiazole-Containing Derivatives
- P3 (IC₅₀ = 35 µM): A Furin inhibitor with a bromothiophene-thiazole scaffold.
Glucosylated Derivatives
- 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid (CAS 477873-63-5): The 2-glucosyloxy group enhances water solubility and confers GST inhibitory activity. Target’s fluorine may reduce solubility but improve membrane permeability .
Heterocyclic Analogs
- 3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic acid (CAS 24098-77-9): Furan ring introduces a planar aromatic system, altering electronic distribution compared to the phenyl ring in the target compound .
Metabolic and Conjugation Pathways
- Hydroxylated Metabolites: 3-(4′-Hydroxy-3′-methoxyphenyl)propanoic acid undergoes sulfation or glucuronidation (e.g., forming 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid-O-sulfate) . Fluorine in the target compound may block hydroxylation at position 2, redirecting metabolism to alternative sites.
- Conjugation Potential: Analogs like 3-(4′-hydroxyphenyl)propanoic acid-3′-glucuronide (MW 356.3) highlight the role of hydroxyl groups in phase II metabolism. The target’s fluorine likely limits such conjugation .
Data Table: Structural and Functional Comparison
Biological Activity
3-(2-Fluoro-4-methoxyphenyl)propanoic acid (CAS number 852181-15-8) is an organic compound characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a carboxylic acid functional group. This combination suggests potential applications in medicinal chemistry and biological research. The following sections detail its biological activity, synthesis methods, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C₁₀H₁₁FO₃
- Molecular Weight : 198.1914 g/mol
- Functional Groups : Carboxylic acid (-COOH), Fluorine (F), Methoxy (-OCH₃)
The presence of these functional groups indicates that the compound may interact with various biological targets, potentially leading to enzyme inhibition or receptor binding activities.
Enzyme Inhibition
Research indicates that compounds similar to this compound often exhibit enzyme inhibition properties. The fluorinated aromatic structure can enhance binding affinity to target enzymes, which is crucial for developing therapeutic agents. For instance, studies on related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Anti-inflammatory Properties
Due to its structural similarities with known anti-inflammatory agents, this compound might possess anti-inflammatory properties. The methoxy group can influence the compound's interaction with inflammatory pathways, potentially modulating the production of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods, including:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
- Hydrogenation Reactions : Reductive processes that can modify the compound's functional groups for enhanced biological activity .
The following table summarizes different synthetic routes and their outcomes:
Method | Yield (%) | Key Features |
---|---|---|
Suzuki-Miyaura Coupling | 75 | Efficient for producing arylpropanoic acids |
Hydrogenation | 91 | High yield; modifies functional groups |
Pharmacokinetics and Bioavailability
A study examining the pharmacokinetic profiles of similar compounds indicated rapid metabolism and broad tissue distribution, suggesting that this compound may also exhibit favorable pharmacokinetics. For instance, after oral administration in animal models, related compounds reached maximum plasma concentrations within minutes, indicating efficient absorption and distribution .
Comparative Analysis with Analogues
Comparative studies with structurally similar compounds reveal that the presence of both fluoro and methoxy groups significantly influences biological activity. For example:
- 2-(4-Methoxyphenyl)propanoic acid : Lacks the fluorine atom, which may result in reduced binding affinity.
- 3-(4-Methoxyphenyl)propanoic acid : Similar structure but different substitution patterns lead to variations in activity profiles.
These comparisons highlight the unique potential of this compound in drug development .
Q & A
Q. Basic: What are the recommended synthetic routes for 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes :
- Friedel-Crafts Acylation : Start with 2-fluoro-4-methoxybenzene and β-propiolactone under Lewis acid catalysis (e.g., AlCl₃) to form the arylpropanoic acid backbone .
- Hydrolysis of Nitriles : React 3-(2-fluoro-4-methoxyphenyl)propanenitrile with acidic or alkaline conditions (e.g., H₂SO₄/H₂O or NaOH/EtOH) to yield the carboxylic acid .
- Optimization :
Q. Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
-
Purity Analysis :
Technique Parameters Purpose HPLC C18 column, 0.1% TFA in H₂O/MeCN gradient (30–70% MeCN over 20 min), λ=254 nm Quantify impurities (<0.5%) . NMR ¹H (400 MHz, DMSO-d₆), ¹³C (100 MHz) Confirm substituent positions (e.g., fluorine coupling patterns) . -
Structural Confirmation :
- FT-IR : Verify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Exact mass (calc. for C₁₀H₁₀FO₃: 212.06 Da) .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (potential irritant; see GHS classification) .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates (e.g., nitriles) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with vermiculite .
Q. Advanced: How does this compound undergo metabolic transformation in vivo, and what analytical methods track its metabolites?
Methodological Answer:
- Metabolic Pathways (observed in murine models ):
- Phase I : Hydroxylation at the methoxy group → 3-(2-fluoro-4-hydroxy-phenyl)propanoic acid.
- Phase II : Conjugation (sulfation/glucuronidation) at the hydroxyl group → water-soluble derivatives (e.g., O-sulfate).
- Microbial Decarboxylation : Forms 4-fluoro-2-methoxyphenylacetic acid.
- Tracking Metabolites :
- LC-MS/MS : Use C18 columns with negative ion mode (m/z 212 → 152 for parent compound; m/z 288 for glucuronides) .
- Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic flux .
Q. Advanced: What pharmacological mechanisms are associated with this compound, particularly in PPAR agonism?
Methodological Answer:
- PPAR Activation : Structural analogs (e.g., 3-(2-ethyl-4-substituted-phenyl)propanoic acid) act as triple PPARα/γ/δ agonists .
- Assay Design :
- Transactivation Assays : Use HEK293 cells transfected with PPAR-responsive luciferase reporters.
- EC₅₀ Determination : Test concentrations from 1 nM–10 µM; compare efficacy to rosiglitazone (PPARγ reference) .
Q. Advanced: How can contradictory data in receptor binding studies be resolved?
Methodological Answer:
- Troubleshooting Steps :
- Orthogonal Assays : Combine radioligand binding (³H-labeled ligands) with functional assays (cAMP/GTPγS) to confirm target engagement .
- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to stabilize protein-ligand interactions.
- Control Experiments : Include known agonists/antagonists (e.g., GW7642 for PPARα) to validate assay conditions .
Q. Advanced: What strategies are effective for impurity profiling during scale-up synthesis?
Methodological Answer:
-
Common Impurities :
Impurity Source Mitigation De-fluorinated byproduct Incomplete fluorination Use excess Selectfluor® reagent . Methoxy-demethylated analog Acidic hydrolysis Optimize reaction pH (neutral conditions) . -
Analytical Workflow :
- 2D-LC-MS : Separate co-eluting impurities (e.g., isobaric metabolites).
- qNMR : Quantify residual solvents (e.g., DMF) to <500 ppm .
Q. Advanced: How can analytical methods be optimized for detecting trace metabolites in complex matrices?
Methodological Answer:
- Sample Preparation :
- SPE Cartridges : Use mixed-mode (C18/SCX) to isolate acidic metabolites from plasma/urine .
- Instrumental Parameters :
- High-Resolution MS : Orbitrap-based systems (resolving power >60,000) to distinguish isobaric species .
- Ion Mobility : Add collision cross-section (CCS) data for structural confirmation .
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYADLSRYOXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616064 | |
Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-15-8 | |
Record name | 2-Fluoro-4-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852181-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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